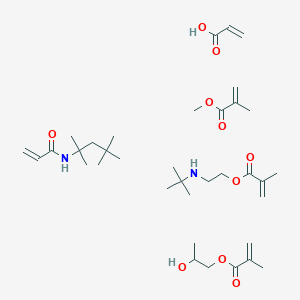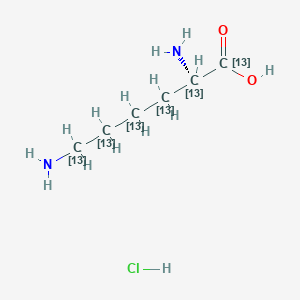
DTPA-BMA
Übersicht
Beschreibung
Caldiamid ist eine chemische Verbindung mit der Summenformel C16H27CaN5O8. Es ist bekannt für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Caldiamid ist insbesondere für seine Rolle als Kontrastmittel in der Magnetresonanztomographie (MRT) bekannt, da es einzigartige chemische Eigenschaften besitzt .
Wirkmechanismus
Target of Action
DTPA-BMA, also known as Caldiamide or Diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid . It primarily targets transuranic radionuclides, such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body .
Mode of Action
The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which are then eliminated by glomerular filtration into the urine .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the sequestration and elimination of harmful radionuclides. By forming stable complexes with these radionuclides, this compound facilitates their removal from the body, thereby reducing their harmful effects .
Pharmacokinetics
This compound is eliminated from the body through the kidneys . Its pharmacokinetic properties are such that it can effectively increase the rates of elimination of certain radionuclides . The pharmacokinetics of gadolinium-based contrast agents like this compound have been well described in both animals and humans .
Result of Action
The primary result of this compound’s action is the increased elimination of harmful radionuclides from the body . This can help to mitigate the effects of internal contamination by these substances . In addition, recent research has revealed the potential of this compound to induce apoptosis in tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of liposomes as carriers of gadodiamide (Gd–DTPA–BMA) has shown great potential for cancer therapy . Furthermore, abiotic factors such as photolytic, radiolytic, and chemical degradation pathways can impact the rate of DTPA degradation .
Biochemische Analyse
Cellular Effects
DTPA-BMA has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The compound is known to be stable, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Caldiamid umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Auflösung von Diethylentriaminpentaessigsäure-bismethylamid (DTPA-BMA) in destilliertem Wasser. Diese Lösung wird dann mit Calciumhydroxid, Calciumacetat und Methoxycalcium umgesetzt, um einen Calcium-DTPA-Komplex zu bilden. Anschließend wird Natriumhydroxid, Methoxynatrium oder Natriumhydrid hinzugefügt, um Natriumionen einzuführen. Die Reaktionsmischung wird filtriert und das Endprodukt, Caldiamidnatrium, wird mittels Verfahren wie Gefriertrocknung oder Sprühtrocknung kristallisiert .
Industrielle Produktionsmethoden
Für die industrielle Produktion wird Caldiamidnatrium durch Umkristallisation in einem organischen Lösungsmittel gereinigt, gefolgt von der Behandlung des umkristallisierten Produkts in einem polaren aprotischen Lösungsmittel. Dieses Verfahren gewährleistet eine hohe Reinheit und eine gute Ausbeute, was es für die großtechnische Produktion geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Caldiamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Caldiamid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit Caldiamid verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsprodukte beispielsweise verschiedene oxidierte Derivate von Caldiamid erzeugen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Caldiamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Katalysator in einigen Prozessen verwendet.
Biologie: Caldiamid hat ein Potenzial für antimikrobielle und antioxidative Aktivitäten gezeigt, was es für die biologische Forschung nützlich macht.
Medizin: Als Kontrastmittel in der MRT verbessert Caldiamid die Sichtbarkeit innerer Strukturen in der medizinischen Bildgebung.
Industrie: Es wird bei der Entwicklung neuer Materialien und in verschiedenen industriellen Prozessen verwendet.
Wirkmechanismus
Der Mechanismus, durch den Caldiamid seine Wirkungen ausübt, insbesondere als MRT-Kontrastmittel, beinhaltet die Veränderung der magnetischen Eigenschaften von Geweben. Diese Veränderung verstärkt den Kontrast in MRT-Scans, wodurch eine bessere Visualisierung innerer Strukturen ermöglicht wird. Die molekularen Zielstrukturen und Signalwege, die an diesem Prozess beteiligt sind, sind noch nicht vollständig verstanden, aber es wird vermutet, dass Caldiamid mit den Magnetfeldern interagiert, die während der MRT erzeugt werden, um den gewünschten Kontrast zu erzeugen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die Caldiamid ähneln, sind:
Gadodiamid: Ein weiteres MRT-Kontrastmittel mit ähnlichen Eigenschaften.
Diethylentriaminpentaessigsäure (DTPA): Ein Chelatbildner, der in verschiedenen Anwendungen verwendet wird.
Calcium-DTPA: Eine Verbindung, die für ähnliche Zwecke wie Caldiamid verwendet wird.
Einzigartigkeit
Caldiamid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, effektiv als MRT-Kontrastmittel zu fungieren. Seine Fähigkeit, stabile Komplexe mit Calcium- und Natriumionen zu bilden, verstärkt seine Nützlichkeit in der medizinischen Bildgebung und in anderen Anwendungen .
Eigenschaften
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESKRXOCXWCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275659 | |
| Record name | Caldiamide parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119895-95-3 | |
| Record name | DTPA-BMA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119895-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caldiamide parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)




